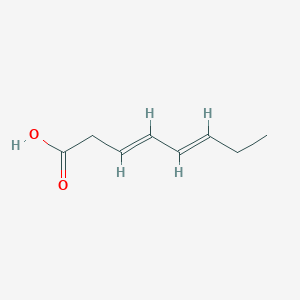
Octa-3,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-3,5-dienoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by the presence of two conjugated double bonds at the 3rd and 5th positions of the carbon chain, making it a dienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,5-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne metathesis followed by hydrogenation. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octa-3,5-diyne, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Octa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides
Scientific Research Applications
Octa-3,5-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octa-3,5-dienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Hexa-2,4-dienoic acid
- Octa-2,4-dienoic acid
- Deca-2,4-dienoic acid
Comparison: Octa-3,5-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other dienoic acids. For example, hexa-2,4-dienoic acid has double bonds at the 2nd and 4th positions, leading to different reactivity patterns and applications .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3E,5E)-octa-3,5-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h3-6H,2,7H2,1H3,(H,9,10)/b4-3+,6-5+ |
InChI Key |
ZCGGGDCIZYIZCM-VNKDHWASSA-N |
Isomeric SMILES |
CC/C=C/C=C/CC(=O)O |
Canonical SMILES |
CCC=CC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















